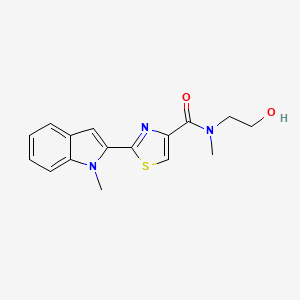

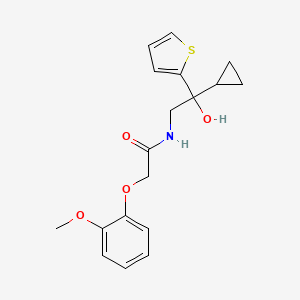

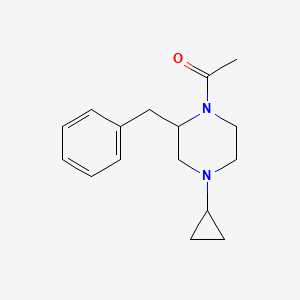

N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related thiazole derivatives often involves cyclization reactions, starting from various precursors such as thioamides and chloroacetoacetates. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate, yielding a process with a notable efficiency (Tang Li-jua, 2015). Such methodologies can be adapted for the synthesis of N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide, highlighting the importance of cyclization reactions in the synthesis of thiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often elucidated using spectroscopic techniques, including IR, NMR, and MS. For instance, the crystal structure of a related thiazole compound was determined by spectral analysis and X-ray diffraction studies, providing insights into its molecular geometry and the interactions stabilizing the structure (P. Sharma et al., 2016). Such studies are crucial for understanding the molecular basis of the properties and reactivity of these compounds.

Chemical Reactions and Properties

Thiazole and benzamide derivatives participate in a variety of chemical reactions, influenced by their functional groups. For example, N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior, elucidating the role of non-covalent interactions in their properties (P. Yadav & Amar Ballabh, 2020). These findings can provide a basis for understanding the chemical behavior of N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide in various environments.

Physical Properties Analysis

The physical properties of thiazole and benzamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structures. For instance, the crystal structure analysis of related compounds reveals how molecular interactions, such as hydrogen bonding and π-π stacking, affect their physical state and stability (P. Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity, stability, and interaction with other molecules, are closely related to their molecular structures and functional groups. Studies on similar compounds have explored their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, which are often evaluated through various bioassays (B. Ravinaik et al., 2021).

Applications De Recherche Scientifique

Anticancer Activity

N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide and its derivatives have been extensively researched for their potential anticancer properties. Studies have shown that certain derivatives exhibit significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. For instance, a series of substituted benzamides demonstrated moderate to excellent anticancer activity, with some derivatives showing higher activity than reference drugs (Ravinaik et al., 2021). Another study highlighted the synthesis of benzo[d]thiazole-2-carboxamide derivatives as potential inhibitors of epidermal growth factor receptor in cancer cell lines (Zhang et al., 2017).

Antimicrobial Agents

These compounds have also been explored for their antimicrobial properties. A study on 2-phenylamino-thiazole derivatives as antimicrobial agents revealed that some synthesized molecules exhibited potent activity against various pathogenic strains, with certain compounds being more effective than reference drugs (Bikobo et al., 2017).

Anti-HIV Activity

In the realm of antiviral research, derivatives of N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide have been synthesized and evaluated for their anti-HIV properties. A study reported the synthesis of N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides, which were tested for their antiproliferative and anti-HIV activities (Al-Soud et al., 2010).

Corrosion Inhibition

Interestingly, benzothiazole derivatives, which include N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide, have been investigated as corrosion inhibitors. A study on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions showed promising results, indicating these compounds' potential in industrial applications (Hu et al., 2016).

Electrophysiological Activity

Research has also delved into the electrophysiological properties of related compounds. N-substituted-4-(1H-imidazol-1-yl)benzamides, for example, demonstrated significant cardiac electrophysiological activity, indicative of their potential use in treating arrhythmias (Morgan et al., 1990).

Mécanisme D'action

Target of Action

The primary targets of N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane and prostaglandins .

Mode of Action

N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide interacts with its targets, the COX enzymes, by inhibiting their peroxidase activity . This inhibition results in the suppression of the production of thromboxane and prostaglandins , which are lipid compounds produced by COX enzymes.

Biochemical Pathways

The compound affects the arachidonic acid pathway. By inhibiting COX enzymes, it suppresses the conversion of arachidonic acid into thromboxane and prostaglandins . These molecules are involved in various physiological processes, including inflammation, pain perception, and fever generation. Therefore, the inhibition of these pathways can lead to anti-inflammatory effects .

Result of Action

The molecular and cellular effects of N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide’s action include the inhibition of COX enzymes and the subsequent suppression of thromboxane and prostaglandin production . This leads to anti-inflammatory effects, as these molecules are involved in the inflammatory response .

Propriétés

IUPAC Name |

N-[4-[2-(ethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-2-15-12(18)8-11-9-20-14(16-11)17-13(19)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,18)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMPTJZWIJNTJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2496418.png)

![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2496427.png)

![(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2496433.png)